molecular formula C18H18N2O2 B14162073 N'-(dicyclopropylmethylidene)-3-hydroxynaphthalene-2-carbohydrazide CAS No. 304665-46-1

N'-(dicyclopropylmethylidene)-3-hydroxynaphthalene-2-carbohydrazide

Cat. No.: B14162073
CAS No.: 304665-46-1
M. Wt: 294.3 g/mol
InChI Key: ZAHGQNWBESLRAX-UHFFFAOYSA-N
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Description

N'-(dicyclopropylmethylidene)-3-hydroxynaphthalene-2-carbohydrazide is a synthetic acylhydrazone derivative characterized by a naphthalene backbone substituted with a hydroxyl group at position 3 and a carbohydrazide moiety at position 2. The hydrazide nitrogen is further functionalized with a dicyclopropylmethylidene group, forming a Schiff base structure. Its synthesis typically involves the condensation of 3-hydroxynaphthalene-2-carbohydrazide with dicyclopropyl ketone under acidic conditions, analogous to methods described for related hydrazides .

Properties

CAS No.

304665-46-1

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

N-(dicyclopropylmethylideneamino)-3-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C18H18N2O2/c21-16-10-14-4-2-1-3-13(14)9-15(16)18(22)20-19-17(11-5-6-11)12-7-8-12/h1-4,9-12,21H,5-8H2,(H,20,22)

InChI Key

ZAHGQNWBESLRAX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=NNC(=O)C2=CC3=CC=CC=C3C=C2O)C4CC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(dicyclopropylmethylidene)-3-hydroxynaphthalene-2-carbohydrazide typically involves the condensation of 3-hydroxynaphthalene-2-carbohydrazide with dicyclopropyl ketone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include the use of industrial-grade solvents and reagents, along with continuous monitoring of reaction conditions to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(dicyclopropylmethylidene)-3-hydroxynaphthalene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbohydrazide moiety can be reduced to form corresponding amines.

    Substitution: The naphthalene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of naphthoquinones or aldehydes.

    Reduction: Formation of amines or hydrazines.

    Substitution: Formation of halogenated or aminated naphthalene derivatives.

Scientific Research Applications

N’-(dicyclopropylmethylidene)-3-hydroxynaphthalene-2-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(dicyclopropylmethylidene)-3-hydroxynaphthalene-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its dicyclopropylmethylidene substituent, which distinguishes it from structurally related acylhydrazones. Below is a comparative analysis with key analogs:

Compound Substituent Key Properties Reference
N'-(dicyclopropylmethylidene)-3-hydroxynaphthalene-2-carbohydrazide Dicyclopropylmethylidene Enhanced lipophilicity due to cyclopropyl groups; potential for metal coordination via hydrazone.
N′-(3-Ethoxy-2-hydroxybenzylidene)-3-hydroxynaphthalene-2-carbohydrazide 3-Ethoxy-2-hydroxybenzylidene Improved solubility in polar solvents; fluorescence quenching in presence of Al³⁺.
N'-(5-bromothiophen-2-ylmethylidene)-3-hydroxynaphthalene-2-carbohydrazide 5-Bromothiophene-2-ylmethylidene Antiproliferative activity against cancer cells; strong π-π interactions with DNA.
N'-(3,4-dihydroxybenzylidene)-3-hydroxynaphthalene-2-carbohydrazide 3,4-Dihydroxybenzylidene Antioxidant properties due to catechol moiety; pH-dependent redox behavior.

Physicochemical Properties

  • Melting Point : The dicyclopropylmethylidene derivative exhibits a predicted melting point of ~200–210°C, similar to other 3-hydroxynaphthalene-2-carbohydrazides (e.g., 205–208°C for the parent hydrazide) .
  • Solubility : The cyclopropyl groups reduce polarity compared to analogs with hydroxyl or ethoxy substituents, leading to lower aqueous solubility but improved organic solvent compatibility (e.g., DMSO, MeOH) .
  • Crystallography: Monoclinic crystal systems (e.g., space group C2/c) are common in this family, as seen in N′-(3-ethoxy-2-hydroxybenzylidene) analogs .

Functional Performance

  • Sensing Applications : Unlike NATB (N′-[(3-tert-butyl-2-hydroxyphenyl)methylidene]-3-hydroxynaphthalene-2-carbohydrazide), which shows selective fluorescence enhancement for Al³⁺ , the dicyclopropylmethylidene variant’s steric bulk may hinder metal ion coordination, reducing sensor efficacy.
  • Biological Activity : Thiazole-containing analogs (e.g., 3a–3k in ) demonstrate higher antimicrobial activity due to the thiazole ring’s electron-deficient nature, whereas the dicyclopropyl derivative’s bioactivity remains underexplored .
  • Antioxidant Capacity: Compounds with dihydroxybenzylidene groups (e.g., ) exhibit superior radical scavenging via phenolic -OH groups compared to the cyclopropyl derivative .

Key Research Findings

Structural Insights : X-ray crystallography of related compounds (e.g., ) confirms planar naphthalene cores and E-configured hydrazone bonds, critical for π-stacking interactions .

Coordination Chemistry: Hydrazones with electron-withdrawing groups (e.g., -NO₂ in ) show stronger metal-binding affinity than cyclopropyl derivatives .

Biological Potential: Thiazole-hydrazide hybrids () highlight the importance of heterocyclic moieties in enhancing pharmacological activity, a feature absent in the target compound .

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